N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide
Description
Properties
IUPAC Name |
3-(2-methylphenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16-5-2-3-6-18(16)9-11-21(25)24-14-17-8-10-20(23-13-17)19-7-4-12-22-15-19/h2-8,10,12-13,15H,9,11,14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQCQIVBPNATEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide typically involves the following steps:
Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine rings.
Attachment of the tolyl group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the propanamide chain: This involves the reaction of the bipyridine-tolyl intermediate with a suitable amide precursor under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bipyridine and tolyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be employed under suitable conditions.
Major Products
Oxidation: Oxidized derivatives of the bipyridine and tolyl groups.
Reduction: Amine derivatives.
Substitution: Substituted bipyridine or tolyl compounds.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The tolyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Findings :
- Longer alkyl chains correlate with lower melting points (e.g., 5a: 180–182°C vs. 5c: 142–143°C), likely due to reduced crystallinity from increased flexibility .
- Yields remain moderate (45–51%) regardless of chain length, suggesting similar reactivity in the acylation step .
Comparison to Target Compound :
The target compound’s rigid aromatic substituents (bipyridinylmethyl and o-tolyl) likely confer higher melting points and lower solubility in polar solvents compared to 5a–5d, which contain flexible alkyl chains.
Halogenated and Methoxylated Analogs ()
The compound N-([2,3'-bipyridin]-5-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide shares the bipyridinylmethyl-propanamide scaffold but substitutes the o-tolyl group with a 5-bromo-2-methoxyphenyl group.
Structural Implications :
- Methoxy group : Electron-donating properties may alter electronic distribution in the phenyl ring, affecting binding interactions.
Comparison to Target Compound :
- The o-tolyl group in the target compound provides moderate steric hindrance and lipophilicity, whereas the bromo-methoxy analog may exhibit stronger dipole interactions and higher molecular weight. No direct data on biological activity or solubility are available for either compound.
Cyclohexyl-p-Tolyl Propanamide ()
N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide features:
- A p-tolyl group (methyl at para position) instead of o-tolyl.
- A cyclohexyl group replacing the bipyridinylmethyl moiety.
- A dihydropyrimidinone ring, enabling hydrogen bonding.
Key Differences :
- Positional isomerism : The para-methyl group in this compound reduces steric hindrance compared to the ortho-methyl group in the target compound.
- Cyclohexyl vs. bipyridinylmethyl : The cyclohexyl group enhances lipophilicity, while the bipyridinyl group may improve binding to aromatic residues in proteins.
Comparison to Target Compound :
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
The synthesis of this compound typically involves coupling reactions between bipyridine derivatives and tolyl-substituted propanamides. Common catalysts used in these reactions include palladium and nickel, which facilitate the formation of the desired amide linkage under controlled conditions. The structural formula can be represented as follows:
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The bipyridine moiety is known to coordinate with metal ions, which may play a crucial role in modulating biochemical pathways associated with disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation.
- Metal Ion Coordination : The bipyridine structure allows for the formation of stable complexes with metal ions, potentially enhancing its biological activity.
Biological Activity
Recent studies have reported various biological activities associated with this compound, particularly in anticancer and antimicrobial applications.
Anticancer Activity
This compound has shown promising results in inhibiting cancer cell growth across multiple cell lines. Notable findings include:
- Cell Line Studies : The compound exhibited significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). For instance:
- MCF7 Cell Line : IC50 value of 12.50 µM.
- A549 Cell Line : IC50 value of 26 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.50 |
| A549 | 26.00 |
| NCI-H460 | 42.30 |
These results indicate that the compound may interfere with critical cellular processes, leading to apoptosis or growth inhibition.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary data suggest effectiveness against various bacterial strains, although specific metrics such as MIC (Minimum Inhibitory Concentration) values require further investigation.
Case Studies
- Case Study 1 : A study conducted by Zhang et al. demonstrated that derivatives of bipyridine compounds exhibited enhanced cytotoxicity when tested against multiple cancer cell lines. This supports the hypothesis that structural modifications can significantly affect biological activity.
- Case Study 2 : Research by Wei et al. highlighted the importance of the bipyridine moiety in mediating interactions with target proteins involved in tumor growth regulation. Their findings suggest that similar compounds could be developed as targeted therapies for specific cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
